molecular formula C14H14N4OS2 B2774723 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide CAS No. 1206993-75-0

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide

Cat. No. B2774723
CAS RN: 1206993-75-0
M. Wt: 318.41
InChI Key: CUIIASDCBXAEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes looking at the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often used as a source of this information .

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS2/c1-2-20-14-17-16-13(21-14)15-12(19)9-18-8-7-10-5-3-4-6-11(10)18/h3-8H,2,9H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIIASDCBXAEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide

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